molecular formula C18H17ClN2O3 B2637281 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922053-71-2

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2637281
CAS No.: 922053-71-2
M. Wt: 344.8
InChI Key: RDWJVVWHOLWNEE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group and a tetrahydroquinoline moiety, which are linked through an acetamide bridge. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Synthesis of the tetrahydroquinoline intermediate: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the tetrahydroquinoline intermediate using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of functionalized acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: can be compared with other acetamide derivatives and quinoline-based compounds.

    N-(4-chlorophenyl)-2-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: A similar compound with a different substitution pattern.

    2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide: A compound with a different acyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-21-16-8-5-14(10-12(16)2-9-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-8,10H,2,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJVVWHOLWNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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